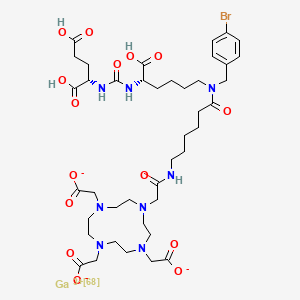
Pregn-4-ene-3,20-dione, 17-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-4-ene-3,20-dione, 17-(phenylseleno)- is a synthetic steroid derivative. This compound is characterized by the presence of a phenylseleno group at the 17th position of the steroid nucleus. Steroid derivatives like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 17-(phenylseleno)- typically involves the introduction of the phenylseleno group to the steroid nucleus. One common method is the reaction of Pregn-4-ene-3,20-dione with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 17-(phenylseleno)- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form a selenoxide, which can further undergo elimination to form a double bond.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the parent steroid.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylseleno group.
Major Products
Oxidation: Formation of selenoxide or a double-bonded steroid.
Reduction: Formation of the parent steroid without the phenylseleno group.
Substitution: Formation of steroid derivatives with different functional groups at the 17th position.
Scientific Research Applications
Pregn-4-ene-3,20-dione, 17-(phenylseleno)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione, 17-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione: The parent steroid without the phenylseleno group.
17α-Hydroxyprogesterone: A hydroxylated derivative of Pregn-4-ene-3,20-dione.
11α-Hydroxyprogesterone Acetate: An acetylated derivative with a hydroxyl group at the 11th position.
Uniqueness
Pregn-4-ene-3,20-dione, 17-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and potential biological activities compared to its parent steroid and other derivatives.
Properties
CAS No. |
74137-00-1 |
|---|---|
Molecular Formula |
C27H34O2Se |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-17-phenylselanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34O2Se/c1-18(28)27(30-21-7-5-4-6-8-21)16-13-24-22-10-9-19-17-20(29)11-14-25(19,2)23(22)12-15-26(24,27)3/h4-8,17,22-24H,9-16H2,1-3H3/t22-,23+,24+,25+,26+,27+/m1/s1 |
InChI Key |
SAJBGLJONHTKHZ-AIFRIFMOSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)[Se]C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)[Se]C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


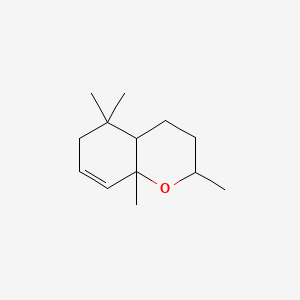
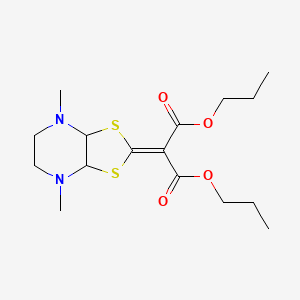
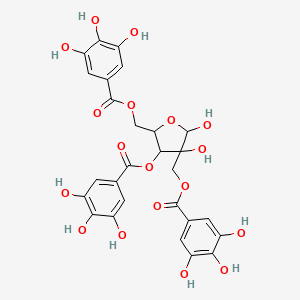
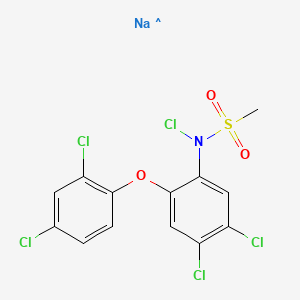
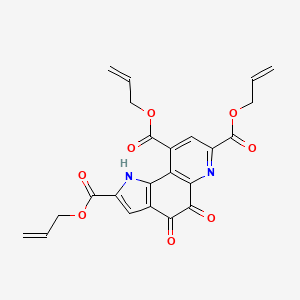

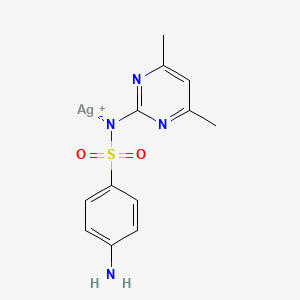
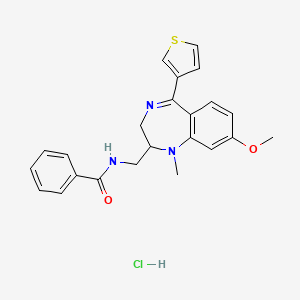
![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
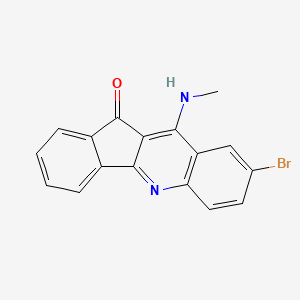
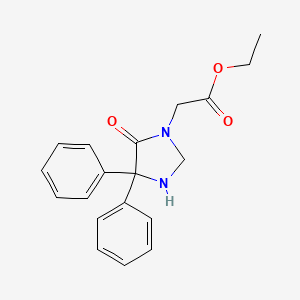
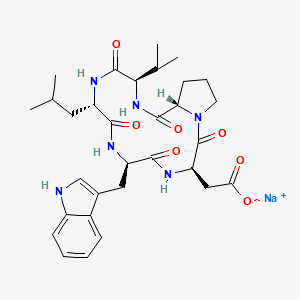
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
